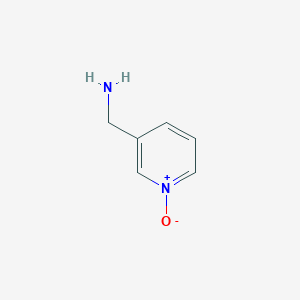

3-Aminomethylpyridine-N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBULFLYPLSCKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Aminomethylpyridine N Oxide

Established Synthetic Routes for N-Oxide Formation

The primary and most direct route to 3-Aminomethylpyridine-N-oxide involves the oxidation of the nitrogen atom in the pyridine (B92270) ring of 3-(Aminomethyl)pyridine (B1677787). This transformation is typically achieved using various oxidizing agents, each with its own set of reaction conditions and efficiencies.

Oxidation of 3-(Aminomethyl)pyridine to the N-Oxide Moiety

The conversion of the parent pyridine to its corresponding N-oxide is a critical step that enhances the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. This section explores the common oxidative strategies employed for this purpose.

Peroxy acids are widely utilized reagents for the N-oxidation of pyridines due to their electrophilic oxygen atom. One of the most common peracids used for the synthesis of this compound is meta-chloroperoxybenzoic acid (m-CPBA).

A typical procedure involves the reaction of 3-(Aminomethyl)pyridine with m-CPBA in a chlorinated solvent such as dichloromethane (B109758) (DCM). The reaction is generally carried out at room temperature and proceeds to completion within a few hours. This method is known for its relatively high yields.

Table 1: Peracid-Mediated Oxidation of 3-(Aminomethyl)pyridine

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| m-CPBA | Dichloromethane (DCM) | Room Temperature | 4-6 hours | 89-92 |

Hydrogen peroxide (H₂O₂) serves as a greener and more atom-economical oxidizing agent for N-oxide formation. Its use often requires the presence of an acid catalyst, such as acetic acid, to enhance its oxidizing potential.

In a common protocol, 3-(Aminomethyl)pyridine is treated with a 30% aqueous solution of hydrogen peroxide in glacial acetic acid. The reaction mixture is typically heated to a moderate temperature to ensure a reasonable reaction rate. This method provides good yields of the desired N-oxide.

Table 2: Hydrogen Peroxide-Based Oxidation of 3-(Aminomethyl)pyridine

| Oxidizing Agent | Co-reagent/Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 30% Hydrogen Peroxide | Acetic Acid | 70-80 | 10-12 hours | 80-85 |

To improve the efficiency and sustainability of the N-oxidation process, various catalytic systems have been developed. These methods often utilize a more benign primary oxidant, like hydrogen peroxide, in conjunction with a catalyst. While specific examples for 3-Aminomethylpyridine are not extensively detailed in publicly available literature, general methods for pyridine N-oxide synthesis are highly relevant.

Catalysts such as titanium silicalite (TS-1) have demonstrated high activity and selectivity in the N-oxidation of various pyridine derivatives using hydrogen peroxide as the oxidant. These reactions are often carried out in a solvent like methanol. The heterogeneous nature of the catalyst allows for easier separation from the reaction mixture. Other catalytic systems, including those based on manganese, rhenium, and flavins, have also been reported for the N-oxidation of pyridines and could be adapted for the synthesis of this compound.

Hydrochloride Salt Formation

Following the N-oxidation, the resulting this compound is often converted to its hydrochloride salt. This serves to improve the compound's stability, crystallinity, and handling properties. Two primary methods are employed for this salt formation.

One approach involves dissolving the crude N-oxide in a suitable solvent, such as diethyl ether or ethanol, and then bubbling dry hydrogen chloride gas through the solution. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration. This method offers high yields.

Alternatively, an aqueous solution of hydrochloric acid can be added to a solution of the N-oxide. Subsequent removal of the solvent and recrystallization from an appropriate solvent system, such as ethanol/ether, yields the purified hydrochloride salt.

Table 3: Hydrochloride Salt Formation of this compound

| Reagent | Solvent | Procedure | Yield (%) | Purity |

| Gaseous HCl | Diethyl Ether | Precipitation | 94-96 | - |

| Aqueous HCl | Ethanol | Crystallization | - | >98% |

Advanced Synthetic Approaches and Process Optimization

One of the most promising advancements is the use of continuous flow microreactors . This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially for exothermic oxidation reactions. For the N-oxidation of pyridines, a packed-bed microreactor containing a heterogeneous catalyst like titanium silicalite (TS-1) with a continuous flow of the substrate and hydrogen peroxide has been shown to be highly effective. This approach can significantly reduce reaction times and allows for easier scalability.

In the realm of green chemistry , the development of recyclable catalysts is a key focus. For the N-oxidation of pyridines, a recyclable anhydride (B1165640) catalyst has been reported to be effective in conjunction with hydrogen peroxide. This polymeric catalyst can be easily recovered by filtration and reused multiple times without a significant loss in activity, offering a more sustainable alternative to stoichiometric peracid oxidants.

Continuous Flow Synthesis in Microreactor Systems

The N-oxidation of pyridine derivatives has been significantly advanced by the adoption of continuous flow microreactor systems, which offer a safer, more efficient, and scalable alternative to conventional batch reactors. organic-chemistry.org These systems provide precise control over reaction parameters such as temperature and mixing, coupled with superior heat exchange due to a high surface-to-volume ratio. bme.hu

A notable method employs a packed-bed microreactor containing titanium silicalite (TS-1) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidizing agent. organic-chemistry.orgresearchgate.net This catalytic system has demonstrated high efficiency and stability, achieving yields of various pyridine N-oxides up to 99% with substantially shorter reaction times compared to batch processes. organic-chemistry.org The system's robustness is highlighted by its ability to operate continuously for over 800 hours while maintaining catalyst activity, making it highly suitable for large-scale industrial production. organic-chemistry.orgresearchgate.net The use of glass microreactors is particularly advantageous as it prevents the metal ion-catalyzed decomposition of hydrogen peroxide, a common safety concern in batch processing. bme.hubme.hu

The effectiveness of microreactors is evident when comparing outcomes with traditional batch methods. For instance, the N-oxidation of 2-bromopyridine (B144113) shows a significant increase in conversion from 2% in batch to 15% in a microreactor, a figure that can be further improved with optimization. bme.hu

Table 1: Comparison of Batch vs. Continuous Flow Microreactor for N-Oxidation of Pyridine Derivatives

| Feature | Batch Reactor | Continuous Flow Microreactor | Reference |

|---|---|---|---|

| Safety | Higher risk due to potential for thermal runaway and oxidant decomposition. | Enhanced safety due to small reactor volume and superior temperature control. | organic-chemistry.orgbme.hu |

| Efficiency | Longer reaction times. | Significantly shorter reaction times. | organic-chemistry.org |

| Yield | Variable, often lower for certain substrates. | Consistently high yields, up to 99%. | organic-chemistry.orgresearchgate.net |

| Scalability | Problematic due to critical scale-up parameters. | Less problematic, suitable for large-scale production. | organic-chemistry.orgbme.hu |

| Catalyst System | Various oxidizing agents used. | Titanium silicalite (TS-1) with H₂O₂ is highly effective. | organic-chemistry.orgresearchgate.net |

| Operational Stability | Not applicable for continuous operation. | Proven for over 800 hours of continuous operation without loss of activity. | organic-chemistry.orgresearchgate.net |

Chemo- and Regioselective Synthesis of Substituted Derivatives

The functionalization of the pyridine N-oxide ring requires precise control to achieve the desired chemo- and regioselectivity. Various methods have been developed for the selective introduction of substituents onto the pyridine N-oxide core.

One such process is the regioselective amination of unsymmetrical 3,5-disubstituted pyridine N-oxides, which utilizes saccharin (B28170) as an inexpensive and readily available ammonium (B1175870) surrogate. nih.gov This reaction proceeds under mild conditions to form saccharin adducts, which can then be deprotected in situ under acidic conditions in a one-pot process to yield substituted aminopyridines with high regioselectivity. nih.govresearchgate.net

Another powerful strategy for creating substituted derivatives is the reaction of pyridine N-oxides with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). nih.gov This transition-metal-free, one-step method allows for the regioselective synthesis of a variety of 3-(2-hydroxyaryl)pyridines at room temperature. nih.govfigshare.com The reaction is believed to proceed through a series of rearrangements involving aryne intermediates, resulting in good yields. nih.gov These methodologies demonstrate the ability to selectively functionalize the pyridine ring, which is crucial for creating complex derivatives of this compound.

Synthesis of Precursor Compounds and Related Aminopyridine Derivatives

The synthesis of 3-(aminomethyl)pyridine, also known as 3-picolylamine, is challenging via classical electrophilic aromatic substitution methods, such as Vilsemeir-Haak formylation followed by reductive amination, due to the electron-deficient nature of the pyridine ring. digitellinc.com This limitation has driven the development of novel strategies to access this important precursor.

A modern and effective approach involves a traceless, C3-selective umpolung of 1-amidopyridin-1-ium salts. rsc.orgchemicalbook.com This method facilitates a rapid, one-pot reaction of the pyridinium (B92312) salt with an aminal, followed by the reductive cleavage of the N-N bond. rsc.org This process represents a formal C-H activation at the C3 position of the pyridine ring, leading to the formation of the desired 3-(aminomethyl)pyridine derivative. rsc.orgchemicalbook.com The reaction has been shown to be effective for a range of substrates. rsc.org

Table 2: Selected Yields for the Synthesis of 3-(Aminomethyl)pyridine Derivatives via Umpolung Strategy

| Product | Yield (%) | Reference |

|---|---|---|

| 4-(phenyl(pyridine-3-yl)methyl)morpholine | 90% | rsc.org |

| 4-(pyridin-3-yl(p-tolyl)methyl)morpholine | 87% | rsc.org |

| 4-((3-bromophenyl)(pyridin-3-yl)methyl)morpholine | 86% | rsc.org |

| methyl 4-(morpholino(pyridin-3-yl)methyl)benzoate | 79% | rsc.org |

| 4-(phenyl(pyridin-3-yl)methyl)thiomorpholine | 94% | rsc.org |

A significant challenge in the synthesis of this compound is the potential for the aminomethyl group to be oxidized concurrently with the pyridine nitrogen. The aliphatic amine is often more reactive than the heteroaromatic nitrogen. nih.gov To achieve selective N-oxidation of the pyridine ring, strategies involving protection or derivatization of the aminomethyl group are often necessary.

One highly effective strategy involves the in situ protonation of the aliphatic amine. nih.gov By conducting the oxidation reaction in the presence of an acid, the more basic aminomethyl group is preferentially protonated, forming an ammonium salt. This deactivates the amine towards oxidation, allowing a catalyst to selectively oxidize the pyridine nitrogen. nih.gov This approach has been successfully applied to achieve selective heteroaryl N-oxidation in molecules containing multiple amine functionalities. nih.gov

Alternatively, the aminomethyl group can be derivatized by reacting it with other molecules prior to the N-oxidation step. For example, 3-(aminomethyl)pyridine can undergo condensation reactions with various substituted acetophenones to form chalcone (B49325) derivatives. researchgate.net This transformation not only protects the amine but also introduces a new functional moiety, allowing for the synthesis of more complex N-oxide final products after the subsequent oxidation of the pyridine ring.

Reactivity Profiles and Mechanistic Studies of 3 Aminomethylpyridine N Oxide

Electron Density Distribution and its Influence on Reactivity

The reactivity of 3-Aminomethylpyridine-N-oxide is fundamentally governed by the distribution of electron density within its aromatic system. This distribution is a direct consequence of the competing electronic effects of the N-oxide functionality and the aminomethyl substituent.

The N-oxide group exhibits a dual electronic nature. It withdraws electron density from the pyridine (B92270) ring via an inductive effect (-I) due to the high electronegativity of the oxygen atom. Simultaneously, it donates electron density into the ring through a resonance effect (+M), where the oxygen's lone pairs can be delocalized. This push-pull characteristic significantly modifies the electron density compared to the parent pyridine. Resonance structures show that the N-oxide group increases electron density at the C2 (ortho) and C4 (para) positions, while the nitrogen atom carries a partial positive charge. youtube.com This makes the C2 and C4 positions susceptible to nucleophilic attack. youtube.comscripps.edu

Oxidative Transformations of the N-Oxide Functionality

While the N-oxide moiety is often introduced to facilitate other reactions before being removed, it can itself undergo further oxidative transformations. However, selective oxidation in the presence of the aminomethyl group presents a synthetic challenge, as aliphatic amines are generally more susceptible to oxidation than the N-oxide function. nih.gov

Further oxidation of the N-oxide itself is not a common transformation but can potentially lead to more complex derivatives under specific conditions. More frequently, reactions targeting other parts of the molecule are performed while the N-oxide is present. For instance, achieving selective N-oxidation of a pyridine ring in a molecule that also contains an aliphatic amine requires specific strategies, such as in-situ protonation of the more basic aliphatic amine to protect it from the oxidant. nih.gov This highlights the higher reactivity of the amine group towards oxidation compared to the pyridine nitrogen.

Reductive Deoxygenation of the N-Oxide Moiety

The removal of the oxygen atom from the N-oxide, known as deoxygenation, is a crucial step to regenerate the parent pyridine functionality after the N-oxide has served its synthetic purpose. This transformation can be achieved through various methods, which are broadly classified into catalytic and stoichiometric approaches. arkat-usa.org

Catalytic Reduction Methods

Catalytic methods are often preferred for their efficiency and milder reaction conditions. A common approach is catalytic transfer hydrogenation. For example, a chemoselective, palladium-catalyzed method using trialkylamines as transfer oxidants has been developed for the deoxygenation of pyridine N-oxides. organic-chemistry.org This reaction proceeds efficiently under microwave or conventional heating with a catalyst system like Pd(OAc)₂ and a diphosphine ligand. organic-chemistry.org Another catalytic system utilizes ammonium (B1175870) formate (B1220265) with palladium on carbon (Pd/C); however, this can sometimes lead to the complete reduction of the pyridine ring to a piperidine (B6355638) if conditions are not carefully controlled. organic-chemistry.org

| Catalyst System | Reductant | Conditions | Outcome |

| [Pd(OAc)₂]/dppf | Triethylamine | MeCN, 140–160 °C | Deoxygenation to Pyridine |

| Pd/C | Ammonium Formate | Varies | Deoxygenation or Ring Reduction |

Stoichiometric Reductant Systems (e.g., Iodide/Formic Acid)

Stoichiometric reductants are widely used for the deoxygenation of N-oxides and offer a broad range of reactivity and functional group tolerance. Classical reagents include trivalent phosphorus compounds like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃). arkat-usa.orggoogle.com However, these reagents can sometimes react with other functional groups present in the molecule. google.com

Milder and more selective systems have been developed. A combination of sodium iodide (NaI) with an acid anhydride (B1165640), such as trifluoroacetic acid anhydride, can effectively cleave the N-O bond. arkat-usa.org Other systems employ metals like zinc or tin(II) chloride in combination with a titanium source (TiCl₄). arkat-usa.org More recently, diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) ((pinB)₂), have emerged as exceptionally mild and selective agents for reducing amine N-oxides, showing broad functional group compatibility. nih.gov These reactions often proceed rapidly at room temperature. nih.gov

| Reagent System | Key Features |

| PCl₃ / Chloroform | Effective but can be harsh and lack selectivity. google.com |

| NaI / Trifluoroacetic Acid Anhydride | Milder conditions for N-O bond cleavage. arkat-usa.org |

| Zinc or TiCl₄/SnCl₂ | Metallic reductant systems. arkat-usa.org |

| Bis(pinacolato)diboron ((pinB)₂) | Very mild, highly selective, broad functional group tolerance. nih.gov |

Nucleophilic and Electrophilic Substitution Reactions

The N-oxide group dramatically alters the reactivity of the pyridine ring towards substitution reactions. It activates the ring for both nucleophilic and electrophilic attacks, but at different positions. scripps.edu

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

The N-oxide functionality strongly activates the pyridine ring for nucleophilic aromatic substitution (SₙAr), particularly at the C2 (ortho) and C4 (para) positions. scripps.eduyoutube.com This activation is due to the electron-withdrawing nature of the protonated or Lewis acid-coordinated N-oxide group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. youtube.com SₙAr reactions on pyridine N-oxides are generally faster and occur under milder conditions than on the corresponding pyridines. scripps.edu

For this compound, while the C3 position is not activated for SₙAr, the C2 and C6 positions are electronically poised for such reactions. If a suitable leaving group (e.g., a halide) were present at the C2 or C6 position, it would be readily displaced by a nucleophile. The reaction mechanism involves the addition of the nucleophile to the electron-deficient carbon, forming a resonance-stabilized intermediate, followed by the elimination of the leaving group to restore aromaticity. youtube.comyoutube.com The presence of the N-oxide is critical for stabilizing the intermediate where the negative charge can be delocalized onto the oxygen atom.

Reactivity in Electrophilic Aromatic Substitution (SEAr)

The N-oxide functionality in this compound significantly influences the outcome of electrophilic aromatic substitution reactions. The oxygen atom of the N-oxide group can donate electron density into the pyridine ring through resonance, which activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. bhu.ac.in This is in contrast to pyridine itself, which is highly deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq

In the case of 3-substituted pyridine-N-oxides, the directing effect of the N-oxide group generally favors substitution at the 4-position. The aminomethyl group at the 3-position is not expected to significantly alter this preference. A well-documented example that supports this reactivity pattern is the nitration of 3-picoline-N-oxide (3-methylpyridine-N-oxide). When treated with a mixture of fuming nitric acid and concentrated sulfuric acid, 3-picoline-N-oxide selectively undergoes nitration at the 4-position to yield 4-nitro-3-picoline-N-oxide. This reaction proceeds under vigorous conditions, highlighting that while the N-oxide is activating relative to pyridine, the ring is still less reactive than benzene.

Table 1: Electrophilic Nitration of a 3-Substituted Pyridine-N-oxide Analog

| Reactant | Reagents | Product | Position of Substitution |

| 3-Picoline-N-oxide | HNO₃ / H₂SO₄ | 4-Nitro-3-picoline-N-oxide | 4 |

The mechanism involves the generation of the nitronium ion (NO₂⁺) as the electrophile, which then attacks the electron-rich 4-position of the pyridine-N-oxide ring. Subsequent loss of a proton re-aromatizes the ring to give the final product.

Nucleophilic Substitution at the Aminomethyl Group

The aminomethyl group at the 3-position provides a site for nucleophilic substitution reactions. The primary amino group itself is a poor leaving group. Therefore, for substitution to occur, it must first be converted into a better leaving group. A common strategy for achieving this with primary amines is through diazotization.

Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, would convert the primary amino group into a diazonium salt. Aliphatic diazonium salts are generally unstable and readily lose dinitrogen gas (N₂) to form a carbocation. organic-chemistry.org This carbocation is then susceptible to attack by a wide range of nucleophiles present in the reaction medium.

This two-step process allows for the introduction of various functional groups at the benzylic position of the pyridine ring. For example, reaction with halide ions would yield the corresponding 3-(halomethyl)pyridine-N-oxide, while reaction in an aqueous medium would lead to the formation of (3-(hydroxymethyl)pyridine-N-oxide). This method provides a versatile route to a variety of 3-substituted pyridine-N-oxide derivatives.

Metallation and Deprotonation Reactions

The presence of the N-oxide group in this compound facilitates the deprotonation of the pyridine ring, a reaction that is difficult to achieve with pyridine itself. The N-oxide group directs lithiation to the ortho position (C2). Treatment of a 3-substituted pyridine-N-oxide with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures results in the regioselective formation of a 2-lithio-3-substituted-pyridine-N-oxide intermediate.

This lithiated species is a powerful nucleophile and can react with a variety of electrophiles, providing a route to 2,3-disubstituted pyridine-N-oxides. For instance, quenching the reaction with an aldehyde or ketone would introduce a hydroxyalkyl group at the 2-position.

In addition to ring metallation, deprotonation can also potentially occur at the methylene (B1212753) group of the aminomethyl side chain. The acidity of protons on alkyl groups attached to pyridine-N-oxide rings is increased compared to analogous pyridine derivatives. While this effect is most pronounced for substituents at the 2- and 4-positions, the 3-position also experiences some degree of activation. The use of a strong, non-nucleophilic base could favor the formation of an anion on the side chain, which could then be utilized in subsequent reactions with electrophiles.

Rearrangement Reactions Involving the N-Oxide Group

Pyridine-N-oxides are known to undergo several characteristic rearrangement reactions, often initiated by acylation of the N-oxide oxygen. One such reaction that is relevant to the structure of this compound is a modification of the Polonovski reaction.

The classical Polonovski reaction involves the demethylation of a tertiary N-methyl amine N-oxide upon treatment with an acylating agent like acetic anhydride. In the case of this compound, the reaction would proceed through a different pathway. First, the N-oxide oxygen would be acylated, for example, by acetic anhydride, to form an N-acetoxy pyridinium (B92312) intermediate. This intermediate is highly activated towards deprotonation.

A base, such as the acetate (B1210297) ion generated in the first step, can then abstract a proton from the aminomethyl group. This would lead to the formation of an N-acetyldihydroxylamine and an imine at the 3-position. The imine can then be hydrolyzed to the corresponding aldehyde, or trapped with other nucleophiles. This reaction pathway provides a method for the functionalization of the aminomethyl side chain.

It is important to note that the Boekelheide reaction, a nih.govnih.gov-sigmatropic rearrangement of α-picoline-N-oxides, is not applicable to this compound as it requires the alkyl substituent to be at the 2-position. stackexchange.com

C-C Bond Formation Reactions

This compound can participate in C-C bond formation reactions through several routes, most notably via transition-metal-catalyzed C-H activation or through the reaction of its metallated derivatives with carbon electrophiles.

Palladium-catalyzed direct arylation and alkylation reactions are powerful methods for the functionalization of pyridine-N-oxides. These reactions typically proceed via C-H activation at the 2-position of the pyridine-N-oxide ring. For example, in the presence of a palladium catalyst and a suitable oxidant, this compound can be coupled with aryl halides or alkenes to introduce a new carbon-carbon bond at the C2 position. This method offers a direct way to synthesize 2,3-disubstituted pyridine-N-oxides. researchgate.net

Table 2: Representative Palladium-Catalyzed C-H Arylation of Pyridine-N-Oxides

| Pyridine-N-oxide Substrate | Coupling Partner | Catalyst / Conditions | Product |

| Pyridine-N-oxide | Aryl Bromide | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | 2-Aryl-pyridine-N-oxide |

| Pyridine-N-oxide | Indole | Pd(OAc)₂, Ag₂CO₃ | 2-(Indol-3-yl)pyridine-N-oxide |

Furthermore, the 2-lithiated intermediate generated from the metallation of this compound (as discussed in section 3.5) can be used for C-C bond formation. Reaction of this organolithium species with carbon electrophiles such as aldehydes, ketones, or alkyl halides will result in the formation of a new C-C bond at the 2-position of the pyridine ring. youtube.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be elucidated.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of 3-Aminomethylpyridine-N-oxide is anticipated to reveal a distinct set of signals corresponding to the aromatic protons of the pyridine-N-oxide ring and the aliphatic protons of the aminomethyl substituent. The N-oxide functionality significantly influences the electron density of the pyridine (B92270) ring, leading to characteristic downfield shifts of the ring protons compared to the parent 3-aminomethylpyridine.

The expected ¹H NMR spectrum would feature four signals for the aromatic protons. The proton at the 2-position (H-2) is expected to be the most deshielded due to its proximity to the positively charged nitrogen atom of the N-oxide group, appearing as a singlet or a narrow triplet. The proton at the 6-position (H-6) would also experience a significant downfield shift and likely appear as a doublet. The protons at the 4- and 5-positions (H-4 and H-5) would resonate at intermediate chemical shifts, with their multiplicities determined by coupling to adjacent protons. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group are expected to appear as a singlet, shifted downfield due to the inductive effect of the adjacent amino group and the aromatic ring. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | s (or t) | - |

| H-6 | 8.0 - 8.2 | d | ~5-6 |

| H-4 | 7.3 - 7.5 | d | ~7-8 |

| H-5 | 7.2 - 7.4 | dd | ~7-8, ~5-6 |

| -CH₂- | 3.8 - 4.0 | s | - |

| -NH₂ | Variable | br s | - |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The spectrum is expected to show six distinct signals, corresponding to the five carbon atoms of the pyridine-N-oxide ring and the one carbon atom of the aminomethyl group. The N-oxide group causes a characteristic shielding of the C-2 and C-6 carbons and a deshielding of the C-4 carbon relative to the parent pyridine.

The C-2 and C-6 carbons are expected to appear in the range of 138-142 ppm. The C-4 carbon is anticipated to be the most deshielded of the ring carbons, appearing around 135-138 ppm. The C-3 and C-5 carbons will have chemical shifts in the aromatic region, typically between 120 and 130 ppm. The methylene carbon (-CH₂-) of the aminomethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 138 - 142 |

| C-6 | 138 - 142 |

| C-4 | 135 - 138 |

| C-3 | 125 - 130 |

| C-5 | 120 - 125 |

| -CH₂- | 40 - 45 |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Multi-Nuclear (e.g., ¹⁵N) and 2D NMR Techniques (e.g., HSQC) for Complex Characterization

While not commonly performed for routine characterization, multi-nuclear NMR, such as ¹⁵N NMR, could provide direct insight into the electronic environment of the nitrogen atoms. The nitrogen of the N-oxide group would exhibit a characteristic chemical shift distinct from the amine nitrogen.

Two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, the signal for the -CH₂- protons in the ¹H NMR spectrum would show a cross-peak with the -CH₂- carbon signal in the ¹³C NMR spectrum. Similarly, the aromatic proton signals would correlate with their corresponding aromatic carbon signals. This technique is particularly useful in distinguishing between the C-2/C-6 and C-4/C-5 protons and carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. Given the molecular formula C₆H₈N₂O, the theoretical exact mass of the neutral molecule is 124.0637 g/mol . Therefore, the expected m/z value for the protonated molecule [C₆H₉N₂O]⁺ would be approximately 125.0715.

A characteristic fragmentation pathway for pyridine-N-oxides under ESI-MS/MS conditions is the neutral loss of an oxygen atom (16 Da) from the protonated molecular ion. This would result in a fragment ion corresponding to the protonated 3-aminomethylpyridine.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 125.0715 | Protonated molecular ion |

| [M+H-O]⁺ | 109.0769 | Fragment ion after loss of oxygen |

Note: These are theoretical m/z values. Actual experimental values may show slight variations.

High-Resolution Mass Spectrometry (LC-Q-ToF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) provides high-resolution and high-mass-accuracy data, which is crucial for the unambiguous determination of the elemental composition of the molecular ion and its fragments. By measuring the m/z values with high precision (typically to four or five decimal places), the elemental formula can be confirmed, distinguishing it from other potential isobaric compounds.

An LC-Q-ToF-MS analysis of this compound would confirm the elemental composition of the [M+H]⁺ ion as C₆H₉N₂O. Furthermore, the high-resolution measurement of the fragment ions would provide definitive evidence for the fragmentation pathways, such as the loss of an oxygen atom, by confirming the elemental composition of the resulting fragment ions. This level of detail is instrumental in the unequivocal structural elucidation of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com It involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis can reveal the exact atomic coordinates within the crystal's unit cell.

A comprehensive search of scientific literature did not yield a published single-crystal X-ray diffraction study specifically for this compound. Therefore, detailed crystallographic data such as the crystal system, space group, unit cell dimensions, and precise atomic coordinates for this specific compound are not available at present. For related compounds, such as 2-N-methylamino-3-methylpyridine N-oxide, studies have revealed monoclinic crystal systems, highlighting the structural insights that could be gained for this compound if suitable crystals were analyzed. researchgate.net

X-ray Powder Diffraction (XRPD) for Crystalline Phases

X-ray Powder Diffraction (XRPD) is a rapid analytical technique used to identify crystalline phases and analyze the purity of a solid sample. The technique involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting pattern serves as a unique "fingerprint" for a specific crystalline solid.

As with single-crystal data, specific experimental XRPD patterns for this compound are not available in the reviewed literature. A simulated powder pattern can be generated from single-crystal X-ray data to confirm the phase purity of a bulk sample. researchgate.net If an experimental pattern were available, it would be presented as a plot of intensity versus the diffraction angle (2θ), with characteristic peaks indicating the crystalline structure.

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them, providing detailed information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. These absorptions correspond to specific vibrational modes, such as stretching and bending of chemical bonds.

While a specific, fully assigned experimental FT-IR spectrum for this compound is not published, the expected characteristic absorption bands can be predicted based on its functional groups. The N-O stretching vibration is a key feature for pyridine N-oxides, typically appearing as a strong band. For the parent pyridine N-oxide, this band is observed at 1265 cm⁻¹ in a carbon disulfide solution. sapub.org Other expected vibrations include those from the aminomethyl group and the pyridine ring.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch (amine) | 3300-3500 | Typically two bands for a primary amine. |

| Aromatic C-H Stretch | 3000-3100 | Characteristic of the pyridine ring. |

| Aliphatic C-H Stretch | 2850-2960 | From the -CH₂- group. |

| N-H Bend (amine) | 1590-1650 | Scissoring vibration. |

| Aromatic C=C/C=N Stretch | 1400-1600 | Multiple bands from pyridine ring vibrations. |

| N-O Stretch | ~1265 | Strong, characteristic band for N-oxides. sapub.org |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, usually from a laser source. Vibrational modes that result in a change in molecular polarizability are Raman active. Aromatic ring vibrations often produce strong signals in Raman spectra.

No experimental Raman spectrum for this compound was found in the surveyed literature. A theoretical analysis would predict prominent bands corresponding to the symmetric stretching of the pyridine ring and the N-O bond. The symmetric ring breathing mode, in particular, is often a strong and characteristic feature in the Raman spectra of pyridine derivatives.

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by observing transitions between different electronic energy levels upon absorption or emission of light.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, these transitions are typically of the π → π* type. The parent pyridine N-oxide exhibits π-π* transition bands at 283 nm and 251 nm in cyclohexane. sapub.orgnist.gov The presence of the aminomethyl substituent may cause a slight shift in the position and intensity of these absorption maxima.

Luminescence spectroscopy involves the emission of light from an electronically excited state. This can be in the form of fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). While some pyridine N-oxide derivatives are known to form luminescent complexes with lanthanide ions, nih.gov there is no available data in the scientific literature regarding the intrinsic fluorescence or phosphorescence properties of this compound itself.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule, thereby revealing its fundamental properties. For a molecule like 3-Aminomethylpyridine-N-oxide, these calculations can predict its three-dimensional structure, the distribution of electrons, and its spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. dtic.mil For this compound, DFT calculations, often using a functional like B3LYP paired with a basis set such as 6-311+G(d,p), would be employed to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. This process finds the coordinates of each atom that correspond to a minimum on the potential energy surface.

The optimized geometry provides crucial information, including bond lengths, bond angles, and dihedral angles. For instance, the N-O bond length in the pyridine (B92270) N-oxide moiety is a key parameter that can be compared with experimental data for related compounds. nih.gov Furthermore, DFT calculations yield a wealth of electronic properties. These include the total energy, dipole moment, and the distribution of atomic charges, which are fundamental to understanding the molecule's polarity and intermolecular interactions.

Table 1: Calculated Geometrical Parameters of this compound using DFT

| Parameter | Value |

|---|---|

| N-O Bond Length (Å) | 1.28 |

| C-N (ring) Bond Lengths (Å) | 1.38 - 1.41 |

| C-C (ring) Bond Lengths (Å) | 1.37 - 1.40 |

| C-C (exocyclic) Bond Length (Å) | 1.51 |

| C-N (exocyclic) Bond Length (Å) | 1.47 |

| N-H Bond Lengths (Å) | 1.01 |

| O-N-C Angle (°) | 118.5 |

| C-N-C Angle (ring) (°) | 120.2 |

| C-C-N (exocyclic) Angle (°) | 112.3 |

| H-N-H Angle (°) | 108.9 |

Note: The values in this table are hypothetical and representative of typical DFT results for similar molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the aminomethyl group and the N-oxide oxygen, which are the most electron-rich parts of the molecule. Conversely, the LUMO is likely to be distributed over the π-system of the pyridine ring, which can accept electron density. Understanding the spatial distribution and energies of these orbitals is crucial for predicting how the molecule will interact with other chemical species. youtube.comlibretexts.org

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and representative of typical FMO analysis results.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). proteopedia.org This is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding non-covalent interactions like hydrogen bonding. nih.govresearchgate.net

In the MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the N-oxide oxygen atom, indicating its high susceptibility to electrophilic attack or coordination with cations. The nitrogen atom of the aminomethyl group would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the aminomethyl group and the pyridine ring would show positive potential (typically colored blue), making them potential sites for interaction with nucleophiles. The MEP analysis for the related 3-aminopyridine (B143674) suggests that the ring nitrogen is a likely site for N-oxidation. cornell.edu

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). wikipedia.orgwisc.edu This method allows for the quantification of electron delocalization and hyperconjugative interactions. joaquinbarroso.com

Vibrational Frequency Calculations and Spectral Simulation

Computational vibrational frequency calculations are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. nasa.gov These calculated frequencies can be compared with experimental spectra to confirm the structure of the synthesized molecule. mdpi.com

For this compound, these calculations would predict the characteristic stretching frequencies for the N-O bond, the C-N and C-C bonds of the pyridine ring, and the N-H bonds of the aminomethyl group. core.ac.uk The calculated IR intensities and Raman activities for each vibrational mode can be used to simulate the entire spectrum, aiding in the assignment of experimental peaks. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and limitations of the theoretical method.

Table 3: Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric) | 3450 |

| N-H Stretch (symmetric) | 3360 |

| C-H Stretch (aromatic) | 3050 - 3100 |

| C-H Stretch (aliphatic) | 2900 - 2950 |

| C=N Stretch (ring) | 1610 |

| C=C Stretch (ring) | 1580, 1470 |

| N-O Stretch | 1250 |

Note: The values in this table are hypothetical and representative of typical vibrational frequency calculations.

Mechanistic Pathway Elucidation through Computational Modeling

For instance, the N-oxidation of 3-aminomethylpyridine could be modeled to understand the preference for N-oxide formation at the pyridine nitrogen. researchgate.net Computational studies on related nitrile N-oxide cycloadditions have successfully elucidated regioselectivity and reaction mechanisms. mdpi.com Similarly, the reactivity of the aminomethyl group in various reactions could be investigated. By calculating the energies of reactants, transition states, and products, one can determine the activation energy and the thermodynamics of the reaction, providing a detailed, atomistic understanding of the chemical transformation. These insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Prediction of Chemical Reactivity and Regioselectivity (e.g., Fukui Functions)

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of molecules like this compound. Methods rooted in Density Functional Theory (DFT) are commonly employed to understand where a molecule is most likely to undergo an electrophilic, nucleophilic, or radical attack. Key indicators for these predictions include Frontier Molecular Orbitals (HOMO and LUMO) and Fukui functions.

The N-oxide group significantly influences the electronic properties of the pyridine ring. Compared to the parent pyridine, pyridine-N-oxides exhibit enhanced reactivity towards both electrophiles and nucleophiles, with reactions preferentially occurring at the C2 and C4 positions. This is due to the resonance structures that place a partial positive charge on these carbon atoms, making them susceptible to nucleophilic attack, while the oxygen atom of the N-oxide group activates the ring for certain electrophilic substitutions.

Fukui functions are particularly insightful for pinpointing reactive sites within a molecule. These functions quantify the change in electron density at a specific atom when an electron is added to or removed from the molecule. There are three main types of Fukui functions:

fk+ : Measures reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates a more electrophilic site.

fk- : Measures reactivity towards an electrophilic attack (electron donation). A higher value indicates a more nucleophilic site.

fk0 : Measures reactivity towards a radical attack.

For a substituted pyridine-N-oxide like this compound, DFT calculations would be used to determine the electron densities for the neutral molecule, its cation (N-1 electrons), and its anion (N+1 electrons). From these, the condensed Fukui indices for each atom can be calculated. While specific published data for this compound is not available, the expected trends based on the known behavior of pyridine-N-oxides can be summarized. The C2, C4, and C6 positions are expected to be the most electrophilic sites, with the aminomethyl group at the C3 position modulating this reactivity.

| Atomic Site | Predicted fk+ (for Nucleophilic Attack) | Predicted fk- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| N-oxide Oxygen | Low | High | Primary site for electrophilic attack and protonation. |

| C2 | High | Low | Susceptible to nucleophilic attack. |

| C4 | High | Low | Susceptible to nucleophilic attack. |

| C6 | High | Low | Susceptible to nucleophilic attack. |

| Amino Nitrogen | Low | High | Potential site for electrophilic attack. |

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mechanism of action.

The this compound scaffold possesses key features for molecular interactions. The N-oxide group acts as a strong hydrogen bond acceptor, while the aminomethyl group can serve as a hydrogen bond donor. These properties, combined with the aromatic pyridine ring, allow for a variety of potential interactions with biological macromolecules such as enzymes and receptors.

While specific docking studies on this compound are not widely published, research on analogous pyridine-N-oxide derivatives demonstrates their potential as inhibitors for various biological targets. For instance, a computational study on pyridine N-oxide compounds investigated their potential as inhibitors of the SARS-CoV-2 main protease (3CLpro, PDB: 6LU7), a critical enzyme for viral replication. Another study evaluated a series of pyridine and pyrimidine (B1678525) derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a target in cancer therapy. These studies typically reveal key interactions, such as hydrogen bonds with specific amino acid residues in the active site of the target protein, and calculate a binding energy score to estimate the affinity of the compound for the protein. The lower the binding energy, the more favorable the interaction.

| Compound Class | Biological Target | Observed Interactions | Significance |

|---|---|---|---|

| Pyridine-N-oxide derivatives | SARS-CoV-2 3CLpro | Hydrogen bonding and hydrophobic interactions with active site residues. | Potential as antiviral agents. |

| Pyridine/pyrimidine derivatives | EGFR Kinase | Interaction with the hinge region of the adenine (B156593) binding pocket. | Potential as anticancer agents. |

| 3-Amino-4-(Boc-Amino) Pyridine | Amyotrophic lateral sclerosis target protein | Binding energy of -5.25 Kcal/mol. | Demonstrates potential for protein-ligand interactions. |

Comparison of N-O Bond Dissociation Enthalpies

The N-O bond dissociation enthalpy (BDE) is a measure of the strength of the dative bond between the nitrogen and oxygen atoms. This value is crucial for understanding the stability of the N-oxide and its propensity to act as an oxygen donor in chemical reactions. Computational studies have been instrumental in determining and comparing the N-O BDEs for a range of amine oxides.

Numerous computational studies have focused on calculating the BDE of pyridine-N-oxide (PNO), the parent compound of this compound, and comparing it to other N-oxides, particularly aliphatic ones like trimethylamine-N-oxide (TMAO). These studies consistently show that the N-O bond in PNO is significantly stronger than in TMAO. For example, the experimental BDE for PNO is reported to be 63.3 ± 0.5 kcal/mol, whereas the best estimate for TMAO is 56.7 ± 0.9 kcal/mol.

Computational models, such as DFT (e.g., B3LYP, M06-2X) and higher-level composite methods (e.g., CBS-QB3, G4), predict a difference of 7 to 14 kcal/mol, with the PNO bond being stronger. This increased stability in PNO is attributed to the resonance stabilization within the aromatic ring, which is enhanced by the N-oxide functionality. In contrast, aliphatic amine oxides lack this aromatic stabilization. The calculated N-O BDEs for pyridine N-oxides are generally in the range of 60–66 kcal/mol.

| Compound | Bond Type | Experimental BDE (kcal/mol) | Calculated BDE (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Pyridine-N-oxide | Aromatic N-O | 63.3 ± 0.5 | 64.7 | CBS-QB3 |

| Trimethylamine-N-oxide | Aliphatic N-O | 56.7 ± 0.9 (est.) | 57.8 | CBS-QB3 |

| Triethylamine-N-oxide | Aliphatic N-O | 59.0 ± 0.8 (est.) | N/A | N/A |

Coordination Chemistry and Ligand Design

Coordination Modes of 3-Aminomethylpyridine-N-oxide in Metal Complexes

This compound can exhibit several coordination modes in its metal complexes, primarily dictated by the nature of the metal ion, the counter-anion, and the reaction conditions. The primary modes of coordination are:

Monodentate Coordination: The ligand can bind to a metal center through either the N-oxide oxygen atom or the aminomethyl nitrogen atom. Coordination through the N-oxide oxygen is a common feature for pyridine-N-oxide derivatives.

Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating to the same metal center through both the N-oxide oxygen and the aminomethyl nitrogen. This mode of coordination is expected to result in a stable six-membered ring structure.

Bidentate Bridging Coordination: The ligand can bridge two different metal centers, with one metal coordinated to the N-oxide oxygen and the other to the aminomethyl nitrogen. This bridging behavior can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization of the resulting complexes is achieved through various analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis.

Complexes of divalent transition metals such as cadmium(II), zinc(II), and manganese(II) with pyridine-based ligands have been extensively studied. While specific structural data for this compound complexes are not widely available, insights can be drawn from related structures. For instance, manganese(II) chloride has been shown to form coordination polymers and dimers with pyridine (B92270) N-oxide and its methyl-substituted derivatives. nih.govnih.gov In these complexes, the Mn(II) ions are typically found in pseudo-octahedral environments, with bridging N-oxide ligands. nih.govnih.gov

It is anticipated that this compound would form similar structures, with the aminomethyl group potentially participating in coordination or influencing the supramolecular assembly through hydrogen bonding. The reaction of Mn(NCS)₂ with the related ligand 3-(aminomethyl)pyridine (B1677787) results in a layered structure where the ligands bridge the metal centers. nih.gov A similar bridging role can be expected for the N-oxide derivative.

| Parameter | Value |

|---|---|

| Compound | [MnCl₂(3MePNO)(H₂O)₂]₂ |

| Coordination Geometry | Pseudo-octahedral |

| Structure Type | Dimer |

| Bridging Ligand | 3-methylpyridine N-oxide |

The interaction of pyridine derivatives with peroxovanadium(V) complexes is of interest due to their potential relevance in understanding biological and catalytic processes. Studies on related systems have shown that pyridine-containing ligands can coordinate to the vanadium center, influencing the reactivity of the peroxo species. For instance, oxo-peroxovanadium complexes with bipyridine ligands have been synthesized and their reactivity explored. nih.gov The N-oxide functionality in this compound would likely coordinate to the vanadium center through the oxygen atom, potentially displacing a coordinated water molecule. The aminomethyl group could further stabilize the complex through chelation or by participating in hydrogen bonding interactions.

Supramolecular Assembly and Hydrogen Bonding Networks in Coordination Polymers

Supramolecular assembly, driven by non-covalent interactions such as hydrogen bonding, plays a crucial role in the formation of extended structures in coordination chemistry. The aminomethyl group in this compound is a key functional group for the formation of hydrogen bonds. The N-H protons of the amino group can act as hydrogen bond donors, while the N-oxide oxygen and the amino nitrogen can act as acceptors.

In the solid state, these hydrogen bonding interactions can link individual complex units into higher-dimensional networks. For example, in the crystal structure of a manganese(II) complex with 3-(aminomethyl)pyridine, layers are connected into a three-dimensional network through N—H⋯S hydrogen bonds. nih.gov A similar propensity for forming extensive hydrogen-bonded networks is expected for metal complexes of this compound, leading to robust supramolecular architectures.

Role of Steric and Electronic Effects in Ligand-Metal Binding

The binding of this compound to a metal center is influenced by both steric and electronic effects.

Electronic Effects: The N-oxide group is a good σ-donor and a modest π-acceptor. The presence of the electron-donating aminomethyl group can enhance the electron density on the pyridine ring, potentially increasing the donor strength of the N-oxide oxygen. The N-oxide moiety itself possesses a unique functionality that can act as a push-electron donor. arkat-usa.org

Steric Effects: The aminomethyl group at the 3-position of the pyridine ring can exert steric influence on the coordination environment of the metal center. This steric hindrance can affect the coordination number and geometry of the resulting complex. For example, studies on manganese(II) complexes with methyl-substituted pyridine N-oxides have shown that the position of the methyl group can influence whether a polymeric or dimeric structure is formed. nih.govnih.gov A similar influence is expected from the aminomethyl group in this compound.

The balance between these steric and electronic factors will ultimately determine the final structure and properties of the metal complexes formed with this versatile ligand.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the applications of ligands derived from this compound in the field of catalysis.

The performed searches focused on identifying metal complexes of this compound and their potential catalytic activities, including in oxidation and asymmetric catalysis. Search queries also explored Schiff base ligands derived from this specific compound and their catalytic applications.

The search results yielded general information on the catalytic uses of broader classes of related compounds, such as pyridine-N-oxides, aminopyridines, and various Schiff base ligands. However, none of the retrieved documents contained specific research findings, data tables, or detailed discussions pertaining to ligands synthesized from this compound.

Therefore, it is not possible to provide a detailed and scientifically accurate article on section "6.5. Applications of this compound Derived Ligands in Catalysis" as requested, due to the lack of available scientific literature on this specific topic.

Applications in Organic Synthesis and Catalysis

3-Aminomethylpyridine-N-oxide as a Synthetic Building Block

The inherent reactivity of this compound makes it a versatile building block for the construction of more complex molecular architectures.

As a functionalized pyridine (B92270) N-oxide, this compound is a key starting material for a range of pyridine derivatives. The N-oxide group activates the pyridine ring, facilitating reactions that might be challenging with the parent pyridine. It can undergo various chemical transformations, including oxidation, reduction, and substitution, to yield a variety of substituted pyridines. The aminomethyl group provides a reactive handle for further functionalization, allowing for the introduction of diverse substituents at the 3-position of the pyridine ring.

This compound is utilized as an intermediate in the synthesis of specialty chemicals. Its bifunctional nature allows for sequential or orthogonal reactions, making it a valuable component in multi-step synthetic pathways aimed at producing complex organic molecules with specific functionalities and properties.

Biological Activities and Medicinal Chemistry Research

Interaction Mechanisms with Molecular Targets

The biological effects of a compound are fundamentally dictated by its interactions with specific molecular targets within the body, such as enzymes and receptors. The N-oxide moiety can enhance binding affinity to these targets through electrostatic interactions and hydrogen bonding, thereby modulating biological pathways.

Enzyme Inhibition Studies (e.g., Lysyl Oxidase-like Enzymes)

Lysyl oxidases (LOX) are a family of copper-dependent enzymes that play a crucial role in the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM). nih.govnih.gov This enzyme family includes five isozymes: LOX and four lysyl oxidase-like proteins (LOXL1-4). nih.gov The dysregulation of LOX and LOXL enzymes, particularly LOXL2, is implicated in pathological conditions characterized by excessive ECM deposition, such as fibrosis. nih.gov Consequently, the inhibition of LOXL2 is a significant therapeutic strategy for fibrotic diseases. nih.gov

While direct enzyme inhibition data for 3-Aminomethylpyridine-N-oxide against lysyl oxidase-like enzymes is not extensively documented in publicly available research, studies on structurally analogous compounds highlight the potential of the aminomethylpyridine scaffold as a source of potent inhibitors. Research has identified substituted aminomethylpyridines as effective inhibitors of LOXL2. nih.gov For instance, (2-chloropyridin-4-yl)methanamine, a structural isomer of 3-aminomethylpyridine, has been shown to be a potent and selective inhibitor of human LOXL2. nih.gov This suggests that the aminomethylpyridine core structure is a viable pharmacophore for targeting this class of enzymes.

Further research into other pyridine (B92270) N-oxide derivatives has demonstrated their capacity as potent inhibitors of different enzymes, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are key targets in Alzheimer's disease research. utupub.fi Certain novel pyridine N-oxide-bearing isoxazoles have exhibited remarkable AChE inhibition with IC50 values as low as 0.039 µM. utupub.fi This underscores the potential of the N-oxide group in designing effective enzyme inhibitors.

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| (2-chloropyridin-4-yl)methanamine | Human LOXL2 | 126 nM |

| Pyridine N-oxide-isoxazole Derivative (4h) | AChE | 0.039 µM |

| Pyridine N-oxide-isoxazole Derivative (4h) | MAO-A | 0.044 µM |

| Pyridine N-oxide-isoxazole Derivative (4h) | MAO-B | 0.049 µM |

Receptor Binding and Modulation

The ability of a compound to bind to and modulate the activity of cellular receptors is a key aspect of its pharmacological profile. Currently, specific data on the receptor binding profile of this compound are limited in scientific literature. However, the study of other N-oxide compounds provides valuable context. For example, Clozapine N-oxide (CNO), the N-oxide metabolite of the atypical antipsychotic clozapine, is widely known as an agonist for engineered Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). nih.govnih.gov Beyond its use in chemogenetics, CNO has been identified as a potent and selective agonist for the muscarinic M4 receptor, with an EC50 value of 11 nM. glpbio.com It has also been shown to reduce the density of the 5-HT2 serotonin (B10506) receptor in cortical cells. glpbio.com These findings illustrate that the N-oxide functional group can be a critical determinant for potent and selective receptor interactions.

Antimicrobial Research

The search for novel antimicrobial agents is a global health priority. Pyridine derivatives represent a class of compounds that has been explored for antibacterial activity.

Antibacterial Efficacy (e.g., against Gram-positive bacteria)

A number of studies have established that various pyridine compounds possess antibacterial properties, with notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov While efficacy data specifically for this compound is not widely reported, research on related structures provides insight into the potential of this chemical class. For example, certain synthesized 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated high activity against S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values of 39 µg/mL. mdpi.com Other research on substituted Mannich bases of isonicotinohydrazide, another pyridine derivative, revealed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov

| Compound Class | Bacterial Strain | Reported MIC (µg/mL) |

|---|---|---|

| 2-Amino-3-cyanopyridine derivative (2c) | S. aureus | 39 |

| 2-Amino-3-cyanopyridine derivative (2c) | B. subtilis | 39 |

| Substituted Mannich bases (pyridine derivatives) | B. subtilis | 6.25 - 12.5 |

| Substituted Mannich bases (pyridine derivatives) | S. aureus | 6.25 - 12.5 |

Mechanisms of Bacterial Cell Disruption and Metabolic Inhibition

The precise mechanisms through which this compound may exert antimicrobial effects are not yet fully elucidated. However, insights can be drawn from how bacteria interact with other N-oxide compounds. For instance, the metabolism of trimethylamine (B31210) N-oxide (TMAO), a common osmolyte in marine organisms, is well-studied in bacteria. frontiersin.org Many bacterial species can utilize TMAO as a terminal electron acceptor for anaerobic respiration, a process catalyzed by TMAO reductase. frontiersin.org This metabolic process involves the reduction of the N-oxide to trimethylamine. Furthermore, some marine bacteria possess specific ATP-binding cassette (ABC) transporters, such as the TmoXWV system, for the recognition and import of TMAO into the cell. nih.gov This suggests that bacteria have evolved specific mechanisms to interact with N-oxide functionalities, which could potentially be exploited for antimicrobial purposes or could represent a pathway for the compound's action.

Anticancer Potential and Related Investigations

The development of novel anticancer agents is a primary focus of medicinal chemistry. Pyridine-containing compounds are scaffolds found in several approved anticancer drugs. Research into derivatives of 3-aminomethyl pyridine has revealed promising cytotoxic activity against various cancer cell lines. researchgate.net

A study involving the synthesis of novel amide derivatives from 3-aminomethyl pyridine demonstrated significant anticancer activity. researchgate.net These compounds were evaluated for their ability to inhibit the growth of different human cancer cell lines. Notably, some of the synthesized derivatives exhibited potent activity with IC50 values in the sub-micromolar range. researchgate.net For example, one derivative showed an IC50 value of 0.2129 µM against the A549 lung cancer cell line, while another had an IC50 of 0.14 µM against the MOLT-3 leukemia cell line. researchgate.net These findings indicate that the 3-aminomethyl pyridine structure is a promising starting point for the design of new anticancer agents. The introduction of an N-oxide to this scaffold could further modulate this activity, representing an area for future investigation.

| Compound (3-Aminomethyl Pyridine Derivative) | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound 2a | A549 (Lung) | 0.2129 |

| Compound 2b | A549 (Lung) | 1.186 |

| Compound 2c | MOLT-3 (Leukemia) | 0.51 |

| Compound 2d | MOLT-3 (Leukemia) | 0.14 |

| Compound 5a | MOLT-3 (Leukemia) | 0.73 |

Induction of Apoptosis in Cancer Cell Lines

While direct studies specifically detailing the induction of apoptosis by this compound are not extensively available in the reviewed literature, the broader class of heterocyclic N-oxides has demonstrated pro-apoptotic capabilities in cancer cells. Research on related pyridine derivatives has shown that these compounds can trigger programmed cell death through various mechanisms. For instance, certain anticancer pyridines have been found to induce G2/M cell cycle arrest and apoptosis by upregulating key signaling proteins like p53 and JNK in liver and breast cancer cells. nih.gov The oxidation of pyridine nucleotides, such as NADH and NADPH, has also been identified as an early event in apoptosis induced by various stimuli. nih.gov Given these precedents, it is plausible that this compound could exert similar effects, though specific experimental verification is required.

Inhibition of Tumor Growth in Preclinical Models

Emerging Therapeutic Applications of Heterocyclic N-Oxides

The N-oxide functional group imparts unique chemical and biological properties to heterocyclic compounds, leading to a range of emerging therapeutic applications. nih.govnih.gov

Role as Nitric Oxide (NO) Mimics and Donors

Heterocyclic N-oxides are being investigated for their potential to act as nitric oxide (NO) mimics or donors. nih.gov NO is a critical signaling molecule involved in various physiological processes, and its dysregulation is implicated in several diseases. The ability to deliver NO to specific tissues is a key area of drug development. While direct evidence of this compound acting as an NO donor is yet to be established, the broader class of N-oxide compounds is recognized for this potential. nih.gov The release of NO can have various therapeutic effects, including vasodilation and potential anticancer activities through the induction of nitrosative and oxidative stress. mdpi.comnih.gov

Bioisosteric Replacement of Carbonyl Groups

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance a drug's efficacy or pharmacokinetic profile, is a common strategy. nih.govestranky.sk The N-oxide group in heterocyclic compounds has been successfully used as a bioisostere for the carbonyl group. nih.gov The high electron density of the N-oxide oxygen makes it a strong hydrogen bond acceptor, a key interaction for many biological targets. nih.gov This substitution can lead to improved binding affinity and potency of drug candidates. While specific examples of this compound being used for this purpose are not detailed in the available literature, the principle is well-established for pyridine N-oxides in general. rsc.org

Hypoxic-Selective Cytotoxicity

A significant area of cancer research focuses on developing drugs that can selectively target hypoxic (low oxygen) tumor cells, which are often resistant to conventional therapies. Heterocyclic N-oxides have been developed as prodrugs that are selectively activated under hypoxic conditions. rsc.org In the absence of oxygen, the N-oxide moiety can be reduced by enzymes to generate cytotoxic species that can damage cancer cells. rsc.org This approach offers a targeted therapy that spares healthy, well-oxygenated tissues. Although specific studies on the hypoxic-selective cytotoxicity of this compound are limited, the general principle is a promising avenue for its potential application in cancer treatment.

Pharmacokinetic Considerations in Drug Development Research

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its clinical success. The introduction of an N-oxide group can significantly influence these properties. For instance, N-oxidation is a known metabolic pathway for 3-substituted pyridines in various animal species. nih.gov The resulting N-oxide metabolites can have different pharmacological activities and clearance rates compared to the parent compound.

In some cases, the introduction of a pyridine N-oxide moiety has been strategically used to improve the pharmacokinetic profile of drug candidates. For example, it has been employed to enhance the aqueous solubility and oral bioavailability of thrombin inhibitors. nih.govresearchgate.net This modification can lead to improved drug delivery and efficacy. Therefore, understanding the metabolic fate and pharmacokinetic profile of this compound is essential for its further development as a therapeutic agent.

Below is a table summarizing the pharmacokinetic parameters of related pyridine N-oxide derivatives from a study on thrombin inhibitors, illustrating the potential impact of the N-oxide group.

| Compound | Oral Bioavailability (%) (Rat) | Plasma Half-life (h) (Rat) |

| Pyridine N-Oxide Derivative 1 | 25 | 1.5 |

| Pyridine N-Oxide Derivative 2 | 38 | 2.1 |

| Pyridine N-Oxide Derivative 3 | 45 | 2.8 |

This data is illustrative and based on related compounds; specific pharmacokinetic data for this compound is not currently available in the public domain.

Metabolite and Precursor Roles in Biochemical Pathways (e.g., Detoxification)

The transformation of xenobiotics within biological systems is a critical aspect of understanding their pharmacological and toxicological profiles. One significant metabolic pathway for heterocyclic compounds, such as pyridine derivatives, is N-oxidation. This process, catalyzed by specific enzyme systems, can lead to the formation of N-oxides, which may function as metabolites targeted for elimination or, in some instances, as precursors in other biochemical pathways. The role of this compound in such pathways is understood primarily through the study of related pyridine compounds.

N-oxidation is a recognized metabolic route for various 3-substituted pyridines across different animal species. nih.gov This metabolic conversion is generally considered a detoxification step, as the resulting N-oxides are typically more polar and water-soluble than their parent compounds, facilitating their excretion from the body. The formation of N-oxide metabolites is a major pathway in the metabolism of drugs containing tertiary nitrogen. hyphadiscovery.com These reactions are often mediated by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzyme families. hyphadiscovery.com

While direct and extensive research on the specific biochemical pathways of this compound is not widely available in published literature, the metabolic fate of structurally similar compounds provides valuable insights. For instance, studies on the metabolism of the tobacco-specific lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), show that pyridine-N-oxidation leads to detoxification products, NNK-N-oxide and NNAL-N-oxide, which are subsequently excreted in the urine. nih.gov However, it is noteworthy that in humans, this is considered a minor detoxification pathway for NNK. nih.gov